2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step substitution reactions . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was obtained by a five-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure is determined by X-ray diffraction and conformational analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various pathways. For instance, the biosynthesis of cyclopropane in natural products can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .Future Directions
The future directions for research on “2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in cyclopropane and its derivatives in synthetic and pharmaceutical chemistry, and chemical biology , there could be potential for further investigation into similar compounds.
properties
IUPAC Name |
2-chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-6-10(14)13-11(8-3-4-8)9-2-1-5-15-7-9/h8-9,11H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCYPIGNZBHREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C2CC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide |
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